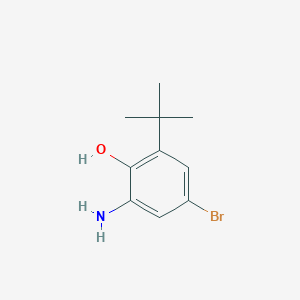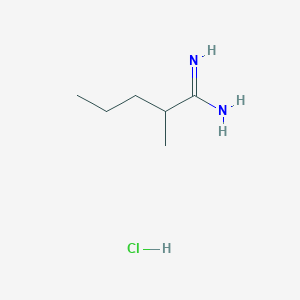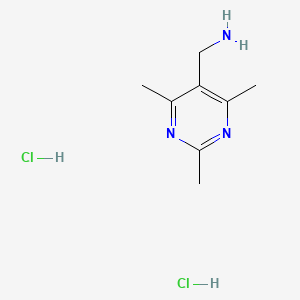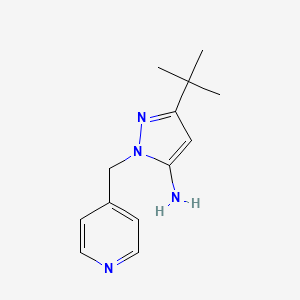
(2-Ethylbutyl)hydrazine dihydrochloride
Overview
Description
“(2-Ethylbutyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C6H18Cl2N2 . It has an average mass of 189.126 Da and a monoisotopic mass of 188.084702 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H18Cl2N2 .Chemical Reactions Analysis
Hydrazine compounds can participate in various chemical reactions. For instance, aldehydes can react with hydrazine hydrochlorides in the presence of dipolarophiles, leading to intra- and intermolecular [3+2] cycloadditions .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Fluorescent Probes for Biological and Environmental Applications :
- Hydrazine, a strong reductant, is used in chemical industries and poses a threat to ecosystems and human health. A study developed a ratiometric fluorescent probe, utilizing a dicyanoisophorone fluorescent group and 4-bromobutyryl moiety, for the detection of hydrazine. This probe, with low cytotoxicity and large Stokes shift, is suitable for environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
Synthesis of Hydrazone Derivatives :
- New hydrazone derivatives, which are significant in pharmaceutical manufacturing, were synthesized from ethyl benzoate and characterized using various spectroscopic techniques. This showcases the role of hydrazine derivatives in the creation of new compounds with potential pharmaceutical applications (Saheeb & Damdoom, 2020).
Synthesis of Thiazolyl Hydrazones for Antimicrobial Activity :
- A novel series of thiazolyl hydrazones, synthesized using hydrazine derivatives, showed selective inhibitory activity against various bacterial and fungal strains. This indicates their potential in developing new antimicrobial agents (Anbazhagan & Sankaran, 2015).
Development of New Synthetic Methods :
- Studies have developed new methods for synthesizing pyrazole derivatives using a solventless process, highlighting the role of hydrazine derivatives in improving synthetic techniques for creating valuable chemical compounds (Wang & Qin, 2004).
Detection and Measurement of Hydrazine :
- Spectrophotometric determination of hydrazine, an essential aspect in environmental monitoring, has been improved by forming derivatives like 2,4-dinitrophenylhydrazine. This approach aids in accurately measuring hydrazine concentrations in various contexts (George, Nagaraja, & Balasubramanian, 2008).
Near-Infrared Fluorescence Probes for Hydrazine :
- Developing near-infrared (NIR) fluorescence probes for hydrazine detection is crucial for environmental and biological applications. A study described a probe, CyJ, which shows high selectivity and sensitivity for hydrazine and can be applied in various fields including in vivo bioimaging (Zhang et al., 2015).
Safety and Hazards
Future Directions
The future directions of research on “(2-Ethylbutyl)hydrazine dihydrochloride” and similar compounds could involve their use in various applications. For instance, hydrazine dihydrochloride has been used as an additive to promote the performance of tin-based mixed organic cation perovskite solar cells .
Properties
IUPAC Name |
2-ethylbutylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-3-6(4-2)5-8-7;;/h6,8H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSNWGIMDYIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride](/img/structure/B1379361.png)







![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)
![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)

